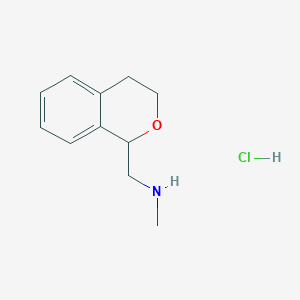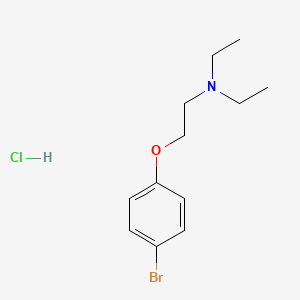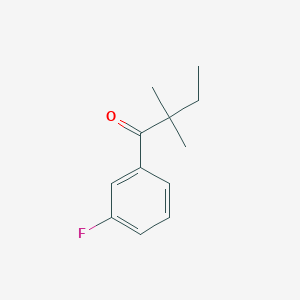
2,2-Dimethyl-3'-fluorobutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3’-fluorobutyrophenone is a chemical compound that has gained widespread interest due to its potential applications in various fields of research and industry. It has a molecular formula of C12H15FO .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-3’-fluorobutyrophenone is1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 . This indicates that the compound has a butanone group with a fluorophenyl group attached to it, and two methyl groups attached to the second carbon of the butanone. Physical And Chemical Properties Analysis
The molecular weight of 2,2-Dimethyl-3’-fluorobutyrophenone is 194.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescent Properties
The synthesis and evaluation of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones demonstrated a simple and efficient synthesis route, highlighting the fluorescent properties of these compounds. These compounds exhibit almost identical fluorescence properties despite varying numbers of fluoro-substituents. Their cytotoxicity was evaluated against several cancer cell lines, showing enhanced cytotoxic effects against human myeloma cells. This research indicates potential applications in developing fluorescent probes for biomedical imaging and cancer treatment strategies (Politanskaya et al., 2015).
Antioxidant Activity
The antioxidant properties of the synthesized compounds were studied using Salmonella tester strains, showing that these compounds possess significant antioxidant capabilities. This suggests potential for these compounds in pharmaceutical applications where antioxidant properties are desirable, such as in the treatment of diseases caused by oxidative stress (Politanskaya et al., 2015).
Biological Probes
In the development of trifunctional biological probes, luminescent rhenium(I) polypyridine fluorous complexes were synthesized. These complexes, containing 2,2-dimethyl and fluorine components, demonstrated potential as novel biological probes due to their luminescent properties. They were investigated for their cytotoxicity towards HeLa cells and their cellular uptake, indicating their suitability for biomedical imaging applications (Louie et al., 2011).
Chemical Synthesis and Reaction Mechanisms
The research on ruthenium-catalyzed carbon-carbon bond formation via the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives with organoboronates showcased the utility of 2,2-dimethyl and fluorine-containing compounds in facilitating novel synthetic routes. This study offers insights into the mechanistic aspects of catalyzed reactions, potentially impacting the development of new catalytic processes in organic synthesis (Ueno et al., 2007).
Photophysical Studies
Investigations into the photophysical properties of BF2-3,3'-dimethyldiarylazadipyrromethene near-infrared fluorophores highlighted the synthesis of both organic and aqueous-soluble fluorophores with high quantum yields in the near-infrared spectrum. These studies underline the potential of these fluorophores in biological imaging and diagnostics, emphasizing the role of 2,2-dimethyl and fluorine functionalities in enhancing photophysical properties (Wu & O’Shea, 2013).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHZNRKLSQSJCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642434 |
Source


|
| Record name | 1-(3-Fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3'-fluorobutyrophenone | |
CAS RN |
898765-46-3 |
Source


|
| Record name | 1-(3-Fluorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

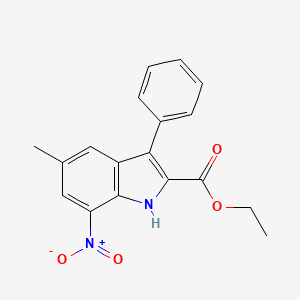
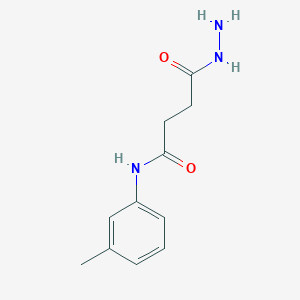
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
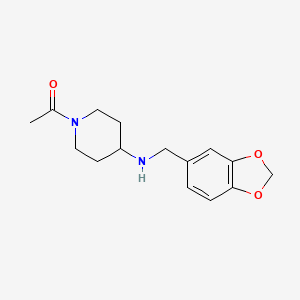
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)
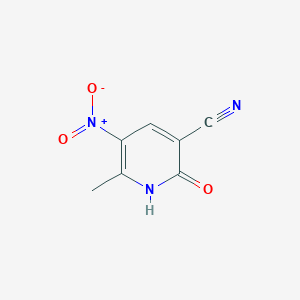
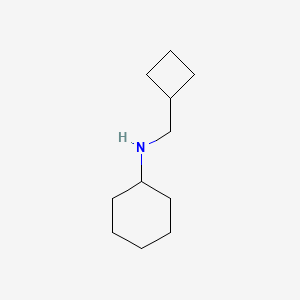
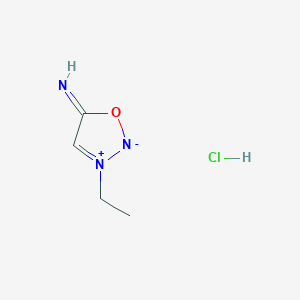
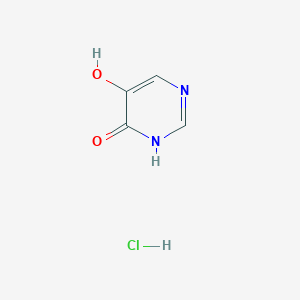
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
